molecular formula C16H23NO5 B2386224 4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate CAS No. 1420651-64-4

4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate

Cat. No. B2386224
CAS RN: 1420651-64-4
M. Wt: 309.362
InChI Key: MQXVIECQDKYSBE-KKPNGEORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate, also known as TFE-Furan, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. It is a pyrrolidine derivative that has been synthesized through a variety of methods, and has demonstrated a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Characterization

Chemical synthesis and structural analysis are foundational in understanding the potential applications of "4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate" and similar compounds. Studies have detailed the synthesis routes, highlighting methods like cyclization and Schiff base formation, which are crucial for producing derivatives with specific structural features. Characterization techniques such as FTIR, NMR, X-ray crystallography, and DFT analyses provide insights into the molecular structure, stability, and electronic properties of these compounds. For instance, Çolak et al. (2021) discuss the synthesis and characterization of thieno[2,3-c]pyridine derivatives, showcasing the structural intricacies and hydrogen bonding within the molecules through X-ray and DFT analyses (Çolak, Karayel, Buldurun, & Turan, 2021).

Catalytic and Biological Applications

The catalytic activities of furan and pyrrolidine derivatives have been explored in various chemical reactions, indicating their potential utility in organic synthesis and industrial processes. For example, the copper-catalyzed annulation of dicarbonyl compounds with diethylene glycol leading to substituted furans demonstrates the application of these compounds in synthesizing valuable chemical entities with potential in material science and pharmaceuticals. The study by Yu et al. (2015) on the sustainable approach toward 2,3-disubstituted furan using diethylene glycol is a notable example (Yu, Shi, Peng, Sun, Chu, Jiang, & Cheng, 2015).

Antimicrobial and Antiproliferative Effects

Research on the biological activity of furan and pyrrolidine derivatives has shown that some of these compounds exhibit antimicrobial and antiproliferative effects. Studies like Patel's (2020) exploration of furan ring-containing organic ligands and their transition metal complexes offer insights into their potential antimicrobial applications. The study reports on the synthesis, characterization, and antimicrobial activity of these complexes, highlighting their effectiveness against various bacterial strains (Patel, 2020).

properties

IUPAC Name

4-O-tert-butyl 2-O-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-5-20-15(19)11-9-10(14(18)22-16(2,3)4)13(17-11)12-7-6-8-21-12/h6-8,10-11,13,17H,5,9H2,1-4H3/t10-,11-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXVIECQDKYSBE-KKPNGEORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C(N1)C2=CC=CO2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](C(N1)C2=CC=CO2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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